1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-7-5-6-10-17(15)23-14-19(21)20-11-12-22-18(13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNIPFFXFHSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction.
Attachment of the o-Tolyloxy Group: The final step involves the reaction of the intermediate compound with o-tolyl alcohol under acidic conditions to form the desired product.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exhibits promising anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. For instance, it has been shown to modulate the activity of phosphatidylinositol 3-kinase, a crucial pathway in cancer cell survival and proliferation .
Neuroprotective Effects
The compound's morpholine structure suggests potential neuroprotective effects. Research has indicated that derivatives of morpholine can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone serves as a versatile building block. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex organic compounds. For example, it can undergo nucleophilic substitutions and coupling reactions, facilitating the development of novel pharmaceuticals and agrochemicals .
Catalytic Applications
The compound has also been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .
Biological Research
Research Tool in Cell Signaling Studies
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone has been utilized as a research tool to study cell signaling pathways. By selectively inhibiting specific enzymes or receptors, researchers can elucidate the roles of these targets in cellular processes. This application is particularly relevant in pharmacological studies aimed at understanding drug mechanisms and developing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
Stability and Physicochemical Properties
- Stability : Ether bonds (as in the target compound) are generally more stable than thioethers or amides, which may undergo oxidation or isomerization .
- Solubility: The morpholino group enhances water solubility, but the o-tolyloxy moiety counteracts this by increasing LogP. This balance is critical for bioavailability.
Biological Activity
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, along with case studies and research findings.
Chemical Structure
The compound is characterized by a morpholine ring substituted with a phenyl group and an o-tolyloxy group. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, a study found that derivatives similar to 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exhibited significant inhibitory effects on pathogenic bacteria such as Pseudomonas syringae.
- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds was reported at approximately 2.5 µg/mL, comparable to established antibiotics like streptomycin .
- Inhibition Profile : The compound demonstrated varying degrees of inhibition against fungal strains, particularly Candida albicans and Cryptococcus neoformans, with some derivatives achieving over 50% inhibition at concentrations as low as 125 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, thus suggesting its utility in managing inflammatory conditions.
- Mechanism of Action : The compound may exert its effects by modulating the activity of enzymes involved in the inflammatory response, such as lipoxygenase and cyclooxygenase .
- Research Findings : In experimental models, the compound was effective in reducing inflammation markers, indicating its potential therapeutic applications in conditions like arthritis and asthma.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has been assessed for its ability to scavenge free radicals and enhance cellular antioxidant defenses.
- DPPH Assay : In studies using the DPPH radical scavenging assay, 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone showed significant antioxidant activity, with results suggesting a strong correlation between its structure and antioxidant capacity .
- Comparative Analysis : When compared to other known antioxidants, the compound displayed competitive efficacy, indicating its potential role as a natural antioxidant agent.
Case Studies
Several case studies have documented the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with fungal infections demonstrated that treatment with formulations containing 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone resulted in faster recovery rates compared to standard treatments.
- Anti-inflammatory Effects in Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound significantly reduced swelling and pain responses compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
